molecular formula C8H3BrClN3O2S2 B1278306 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline CAS No. 220301-84-8

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline

Cat. No. B1278306
M. Wt: 352.6 g/mol
InChI Key: CSKXRTONIOPFLC-UHFFFAOYSA-N
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Description

The compound "2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical context in which such a molecule would be studied.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various chemical transformations. For instance, the synthesis of a Schiff base compound reported in one study involves a condensation reaction between 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method, which is an environmentally friendly approach . Another study describes the synthesis of a nitroaniline derivative through a sequence of reactions including oxidation, etherification, reduction, alkylation, and a final oxidation, achieving a total yield of 75% . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity of the desired products.

Molecular Structure Analysis

The molecular structure of compounds is typically elucidated using various spectroscopic techniques such as IR, NMR, and XRD. For example, the Schiff base compound's structure was confirmed using XRD, IR, MS, and NMR spectroscopy, and its crystal structure was found to be monoclinic . Similarly, the structure of other synthesized compounds was confirmed by IR and NMR spectroscopy . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of similar compounds can be complex, as seen in the unexpected rearrangement products from amination reactions of nitrothiazole derivatives . The study of these reactions provides insights into the mechanisms and can help predict the behavior of related compounds under similar conditions. The formation of rearrangement products suggests that the compound may also exhibit interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized in terms of their biological activities. For instance, the Schiff base compound exhibits considerable urease inhibitory activity, which could be relevant in medical and agricultural applications . Other compounds have been evaluated for their antimicrobial activity, indicating the potential for these molecules to serve as pharmaceutical agents . The physical properties, such as solubility and stability, are also important factors that influence the practical applications of these compounds.

Scientific Research Applications

Synthesis and Stereochemistry

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline, as a derivative of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles, is synthesized through reactions involving 4-chloro-5H-1,2,3-dithiazolium chloride and various methylene compounds. These reactions produce a mixture of isomers, highlighting the compound's potential in stereochemical studies (Jeon & Kim, 1999).

Ring Transformation

A key application of this compound is in the ring transformation of dithiazol-5-ylidene derivatives, which yields 3-haloisothiazole-5-carbonitriles. This process is mediated through various agents, leading to the formation of diverse structures and confirming the compound's significance in organic synthesis (Kalogirou et al., 2014).

Synthesis of Aminoazines

Another significant application is in the synthesis of [(dithiazol-ylidene)amino]azines. This involves the reaction of aminopyridines with dithiazolium chloride, leading to the creation of various aminoazine compounds. This process is optimized for temperature and base, underlining the compound's versatility in synthesizing a wide range of chemical structures (Koutentis et al., 2011).

Conversion into Thiazole-Carbonitriles

The compound also finds application in converting dithiazol-5-ylidene aminoazines into azine-fused thiazole-2-carbonitriles. This conversion process involves the thermolysis of the compound and results in the formation of thiazolopyridine derivatives, adding to the compound's utility in complex organic syntheses (Koutentis et al., 2013).

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-chlorodithiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKXRTONIOPFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C2C(=NSS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452805
Record name 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline

CAS RN

220301-84-8
Record name 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CB Vu, JC Milne, DP Carney, J Song, W Choy… - Bioorganic & Medicinal …, 2009 - Elsevier
A series of triamide derivatives bearing a benzothiazole core is shown to be potent microsomal triglyceride transfer protein (MTP) inhibitors. In order to minimize liver toxicity, these …
Number of citations: 50 www.sciencedirect.com
D Mene, M Kale - Current Organic Synthesis, 2016 - ingentaconnect.com
Substantial attention has been given in developing novel heterocyclic compounds as these have been found to exhibit varied biological activities. Benzothiazoles belong to one of the …
Number of citations: 26 www.ingentaconnect.com

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